
1,1,1,2-Tetrafluoro-2,3,3-trichloropropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1,2-Tetrafluoro-2,3,3-trichloropropane, commonly known as HCFC-123, is a colorless and odorless organic compound. It is primarily used as a refrigerant and is a substitute for chlorofluorocarbons (CFCs) that are known to deplete the ozone layer. HCFC-123 has a lower ozone depletion potential and a shorter atmospheric lifetime than CFCs, making it a more environmentally friendly option. In addition to its use as a refrigerant, HCFC-123 has also been studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of HCFC-123 is not well understood. However, it is believed that HCFC-123 interacts with proteins and other biomolecules in a similar way to other halogenated solvents. HCFC-123 has been found to disrupt the structure and function of some proteins, but the exact mechanism of this disruption is not yet clear.
Efectos Bioquímicos Y Fisiológicos
HCFC-123 has been found to have some biochemical and physiological effects. In animal studies, exposure to HCFC-123 has been associated with liver and kidney damage, as well as changes in blood chemistry. However, these effects were only observed at high levels of exposure and are not expected to occur at the levels typically used in scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
HCFC-123 has several advantages for use in lab experiments. It is a low toxicity solvent that is easy to handle and has a low vapor pressure. HCFC-123 is also an effective solvent for a wide range of proteins, making it a useful tool for protein crystallography. However, HCFC-123 is not suitable for all types of experiments and may not be compatible with certain biomolecules or experimental conditions. In addition, HCFC-123 is a greenhouse gas and has a global warming potential, which may limit its use in the future.
Direcciones Futuras
There are several future directions for research on HCFC-123. One area of research could focus on the development of new synthesis methods that produce less waste and have a higher yield of HCFC-123. Another area of research could explore the use of HCFC-123 in other scientific applications, such as in the development of new drugs or in the study of biomolecular interactions. Finally, research could focus on the development of new solvents that have similar properties to HCFC-123 but are more environmentally friendly.
Métodos De Síntesis
HCFC-123 can be synthesized by reacting 1,1,1-trichloroethane with hydrogen fluoride in the presence of a catalyst. The reaction produces HCFC-123 and hydrochloric acid as byproducts. The synthesis process has been optimized to minimize the production of unwanted byproducts and to increase the yield of HCFC-123.
Aplicaciones Científicas De Investigación
HCFC-123 has been studied for its potential applications in scientific research. One area of research has focused on the use of HCFC-123 as a solvent for protein crystallography. HCFC-123 has been found to be an effective solvent for a wide range of proteins and has several advantages over other solvents, including its low toxicity and low vapor pressure. HCFC-123 has also been studied for its potential use in gas chromatography and mass spectrometry.
Propiedades
IUPAC Name |
2,3,3-trichloro-1,1,1,2-tetrafluoropropane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HCl3F4/c4-1(5)2(6,7)3(8,9)10/h1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMUPRXJDJIEFNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(F)Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HCl3F4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.39 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1,2-Tetrafluoro-2,3,3-trichloropropane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

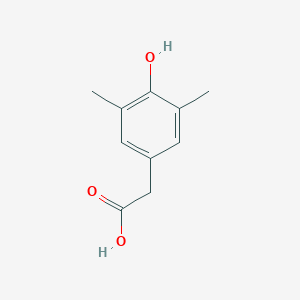

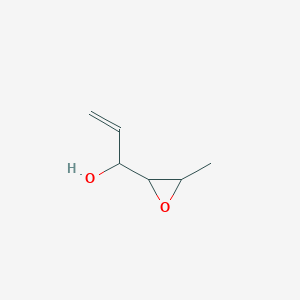
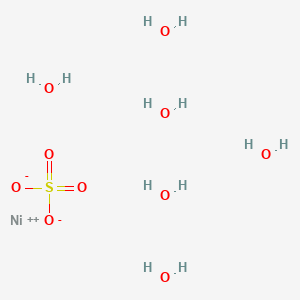

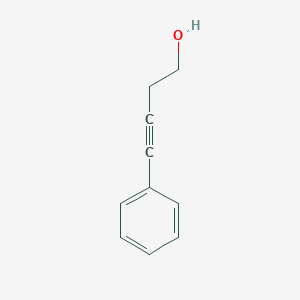

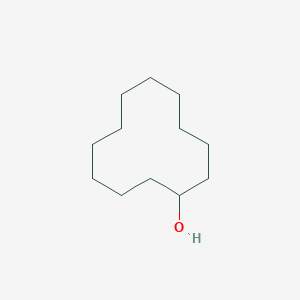
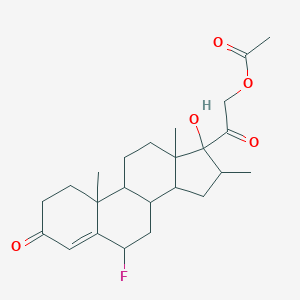
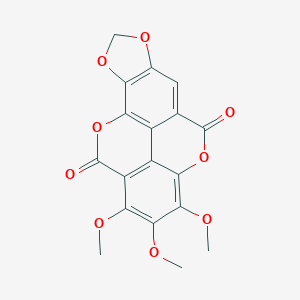
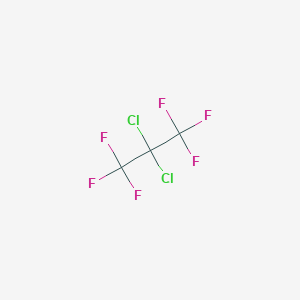

![2-[4-(4-Allylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B158468.png)
![[(2S)-2-hydroxy-3-(4-hydroxynaphthalen-1-yl)oxypropyl]-propan-2-ylazanium;chloride](/img/structure/B158470.png)